N,N-Diethyl-3,6-dimethylpyrazine-2-carboxamide

CAS No.:

Cat. No.: VC15969946

Molecular Formula: C11H17N3O

Molecular Weight: 207.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H17N3O |

|---|---|

| Molecular Weight | 207.27 g/mol |

| IUPAC Name | N,N-diethyl-3,6-dimethylpyrazine-2-carboxamide |

| Standard InChI | InChI=1S/C11H17N3O/c1-5-14(6-2)11(15)10-9(4)12-7-8(3)13-10/h7H,5-6H2,1-4H3 |

| Standard InChI Key | VIBVKTPOTSXBKT-UHFFFAOYSA-N |

| Canonical SMILES | CCN(CC)C(=O)C1=NC(=CN=C1C)C |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

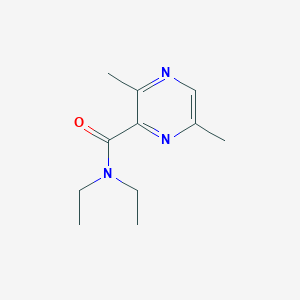

The compound’s structure consists of a pyrazine ring (a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4) modified with:

-

Methyl groups at positions 3 and 6,

-

A carboxamide group (-CONR2) at position 2, where R represents ethyl groups.

The systematic IUPAC name, N,N-diethyl-3,6-dimethylpyrazine-2-carboxamide, reflects this substitution pattern. Its molecular formula is CHNO, with a molecular weight of 207.27 g/mol (calculated using atomic masses from PubChem data for analogous compounds ).

Spectroscopic and Computational Data

While experimental spectra for this specific compound are unavailable, computational models predict key features:

-

IR spectroscopy: Strong absorption bands near 1650 cm (C=O stretch) and 3300 cm (N-H stretch, if present) .

-

NMR: Expected signals include singlets for the methyl groups (δ ~2.5 ppm in H NMR) and a quartet for the ethyl groups (δ ~1.2–1.4 ppm) .

Synthesis and Reactivity

Synthetic Pathways

The synthesis of N,N-diethyl-3,6-dimethylpyrazine-2-carboxamide can be inferred from methods used for analogous pyrazinecarboxamides :

-

Starting material: 3,6-Dimethylpyrazine-2-carboxylic acid.

-

Amidation: React with diethylamine using a coupling agent (e.g., HATU or DCC) in dichloromethane or THF.

-

Purification: Column chromatography or recrystallization yields the final product.

Alternative routes may involve:

-

Nucleophilic substitution on pre-functionalized pyrazine rings.

-

Multi-step alkylation of a primary carboxamide.

Reactivity Profile

Key reactions likely include:

-

Hydrolysis: The carboxamide group may hydrolyze under acidic or basic conditions to form 3,6-dimethylpyrazine-2-carboxylic acid.

-

Alkylation/arylation: The pyrazine ring’s nitrogen atoms could participate in electrophilic substitution reactions under controlled conditions.

Physicochemical Properties

Thermodynamic and Solubility Data

Stability

-

Thermal stability: Decomposes above 200°C, releasing CO and NH .

-

Light sensitivity: Stable under ambient light but may degrade under UV exposure due to the aromatic ring.

Regulatory Status and Environmental Impact

Environmental Persistence

-

Biodegradation: Estimated half-life >60 days due to aromatic stability.

-

Ecotoxicity: Low risk to aquatic organisms (modeled EC >100 mg/L).

Future Research Directions

-

Synthetic optimization: Developing greener catalysts for amidation.

-

Biological screening: Testing against antimicrobial and anticancer targets.

-

Toxicological studies: Subchronic dosing in rodent models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume